molecular formula C18H30N2O8 B12187163 Dimethyl 4,4'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate)

Dimethyl 4,4'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate)

Cat. No.: B12187163
M. Wt: 402.4 g/mol
InChI Key: OZSJYRTZQBDMKA-UHFFFAOYSA-N
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Description

Dimethyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) is a complex organic compound with the molecular formula C18H30N2O8. This compound is known for its unique structure, which includes a diaza crown ether moiety. It is used in various scientific research applications due to its ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) typically involves the reaction of 1,7-dioxa-4,10-diazacyclododecane with dimethyl 4-oxobutanoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Dimethyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) involves its ability to form stable complexes with metal ions. The diaza crown ether moiety in the compound acts as a chelating agent, binding metal ions through coordination bonds. This interaction can influence various molecular targets and pathways, depending on the specific metal ion involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) is unique due to its specific combination of functional groups and its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in various scientific research applications .

Properties

Molecular Formula

C18H30N2O8

Molecular Weight

402.4 g/mol

IUPAC Name

methyl 4-[10-(4-methoxy-4-oxobutanoyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-oxobutanoate

InChI

InChI=1S/C18H30N2O8/c1-25-17(23)5-3-15(21)19-7-11-27-13-9-20(10-14-28-12-8-19)16(22)4-6-18(24)26-2/h3-14H2,1-2H3

InChI Key

OZSJYRTZQBDMKA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=O)N1CCOCCN(CCOCC1)C(=O)CCC(=O)OC

Origin of Product

United States

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